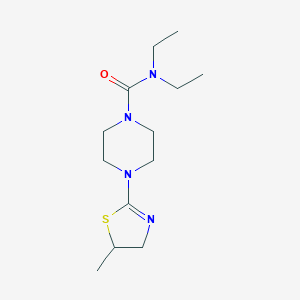
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are designed to target the BTK enzyme that is involved in the growth and survival of cancer cells.
Mecanismo De Acción
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide works by inhibiting the BTK enzyme, which is involved in the signaling pathways that promote the growth and survival of cancer cells. By blocking this enzyme, 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells, both in vitro and in vivo. It has also been shown to modulate the immune system by inhibiting the activation of B cells and other immune cells that are involved in the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is its specificity for the BTK enzyme, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to identify the patient populations that are most likely to benefit from this drug.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide, including:
1. Combination therapy: 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide may be more effective when used in combination with other drugs that target different signaling pathways involved in cancer growth and survival.
2. Biomarker identification: Identifying biomarkers that can predict response to 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide could help to identify the patient populations that are most likely to benefit from this drug.
3. Resistance mechanisms: Understanding the mechanisms of resistance to 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide could help to develop strategies to overcome or prevent resistance.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide in larger patient populations and in different types of cancer.
In conclusion, 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide is a promising BTK inhibitor that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanisms of action, identify biomarkers for patient selection, and develop strategies to overcome resistance.
Métodos De Síntesis
The synthesis of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide involves several steps, including the reaction of 2-methylbutyryl chloride with piperidine, followed by the reaction of the resulting compound with phenoxybutanoic acid. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has shown promising results in inhibiting the growth and survival of cancer cells, both alone and in combination with other drugs. Several clinical trials are currently underway to evaluate the safety and efficacy of 2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide in patients with various types of cancer.
Propiedades
IUPAC Name |
2-methyl-N-(6-oxopiperidin-3-yl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12(9-10-21-14-5-3-2-4-6-14)16(20)18-13-7-8-15(19)17-11-13/h2-6,12-13H,7-11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNBPSGDCOJZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC=C1)C(=O)NC2CCC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]-3-methyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B7585983.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-2-yl)methanone](/img/structure/B7585984.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(furan-3-yl)methanone](/img/structure/B7585990.png)

![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7586002.png)
![(9-Propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B7586017.png)
![(1-Methylindol-4-yl)-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7586028.png)
![4-[1-[4-[(2-Oxopiperidin-1-yl)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B7586037.png)

![N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-methylmorpholine-4-carboxamide](/img/structure/B7586064.png)
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)

![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)